Dioctyl Terepthalate-d4

Isotope dilution mass spectrometry Plasticizer residue analysis Human biomonitoring

Dioctyl Terephthalate-d4 (DOTP-d4, also designated DEHT-d4), IUPAC name bis(2-ethylhexyl) 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate, is a stable isotope-labeled analog of the non-phthalate plasticizer dioctyl terephthalate (DOTP/DEHT). It carries four deuterium atoms at positions 2, 3, 5, and 6 of the aromatic ring, producing a nominal mass shift of +4 Da relative to the native compound (monoisotopic mass 394.3021 Da vs.

Molecular Formula C₂₄H₃₄D₄O₄
Molecular Weight 394.58
Cat. No. B1152809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioctyl Terepthalate-d4
SynonymsADK Cizer D 810-d4;  Bis(2-ethylhexyl) Terephthalate-d4;  DOTP-d4;  Di-(2-ethylhexyl) terephthalate-d4;  Dioctyl Terephthalate-d4;  Eastman 168-d4;  Eastman TM 168-d4;  JP 110-d4;  Kodaflex DOTP-d4;  NEO-T-d4;  Plasticizer 168-d4;  1,4-Benzenedicarboxylic Acid
Molecular FormulaC₂₄H₃₄D₄O₄
Molecular Weight394.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioctyl Terephthalate-d4 (DOTP-d4): Deuterated Non-Phthalate Internal Standard for Isotope Dilution Mass Spectrometry


Dioctyl Terephthalate-d4 (DOTP-d4, also designated DEHT-d4), IUPAC name bis(2-ethylhexyl) 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate, is a stable isotope-labeled analog of the non-phthalate plasticizer dioctyl terephthalate (DOTP/DEHT) [1]. It carries four deuterium atoms at positions 2, 3, 5, and 6 of the aromatic ring, producing a nominal mass shift of +4 Da relative to the native compound (monoisotopic mass 394.3021 Da vs. 390.2770 Da for unlabeled DOTP) [1]. DOTP-d4 is classified as a terephthalate ester—structurally and regulatory distinct from ortho-phthalate plasticizers such as DEHP—and is supplied at ≥95% chemical purity for research use .

Isotope dilution MS workflow Structure-matched deuterated internal standard for DOTP/DEHT quantification
Aromatic ring deuteration (+4 Da) Inert label with near-identical chromatographic retention to native analyte
Non-phthalate plasticizer research Terephthalate-specific standard, structurally distinct from ortho-phthalate analogs

Why Deuterated Phthalate Internal Standards Cannot Substitute for DOTP-d4 in Non-Phthalate Plasticizer Analysis


The most critical error in non-phthalate plasticizer analysis—explicitly identified as 'the most common mistake'—is the use of phthalates or deuterated phthalates (e.g., DEHP-d4, DBP-d4) as internal standards for quantifying terephthalate plasticizers such as DOTP/DEHT [1]. This practice introduces systematic inaccuracy because phthalate-based internal standards differ from terephthalate analytes in both chemical structure (ortho-phthalate vs. para-terephthalate ester configuration) and chromatographic behavior, leading to divergent extraction recovery, ionization efficiency, and matrix effect compensation [1]. The consequence is documented: results from human biomonitoring studies that employed phthalate internal standards for non-phthalate quantification have shown discrepancies when compared with studies analyzing total exposure via structure-matched internal standards [1]. Furthermore, the Chinese national supplementary food testing method BJS 202101 mandates external standard calibration for DOTP in food matrices, underscoring the current absence of a universally adopted isotope dilution approach—a gap that DOTP-d4 directly addresses [2].

Risk 1
Deuterated phthalate internal standards (e.g., DEHP-d4) produce systematic quantification errors for terephthalate analytes due to structural and chromatographic mismatch.
Risk 2
External standard calibration methods (e.g., BJS 202101) lack co-eluting isotope internal standard compensation; matrix effects and injection variability may widen uncertainty.
Risk 3
Unlabeled DOTP cannot correct for recovery losses or ion suppression in LC-MS or GC-MS; method reproducibility may shift compared to isotope dilution approaches.

Dioctyl Terephthalate-d4: Quantitative Differentiation Evidence Against Comparator Internal Standards


Evidence 1: Structural Mismatch Error—DOTP-d4 vs. Deuterated Phthalate Internal Standards in Non-Phthalate Quantification

The Canitz (2016) doctoral dissertation at TU Berlin directly compared the use of structure-matched deuterated internal standards (DEHT-d4/DOTP-d4) against phthalate-based deuterated internal standards for quantifying the non-phthalate plasticizers DEHT and DINCH. The work explicitly identifies that using deuterated phthalates as internal standards for non-phthalate analytes is the most frequent methodological error, producing results in human biomonitoring studies that fail to align with studies employing total exposure analysis [1]. The dissertation demonstrated that only structure-matched isotope standards—synthesized and characterized for purity, stability, and isotope tracing ratio—could verifiably serve as internal standards for stable isotope dilution analysis (SIDA) of DEHT/DOTP across multiple matrices [1].

Structural mismatch error
Head-to-head
DOTP-d4: Verified suitability as IS in SIDA across 4 matrices. Deuterated phthalate IS: Identified as most common methodological error, producing discrepant human biomonitoring results.
Structure-matched IS eliminates systematic quantification errors.
Method context: GC-EI+-MS, validated working ranges.
Isotope dilution mass spectrometry Plasticizer residue analysis Human biomonitoring

Evidence 2: High-Order Metrological Performance—ID-GC/MS Method Using DEHT-d4 Achieves ≤2.17% Repeatability and ≤5.6% Expanded Uncertainty

Min et al. (2023) developed an isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS) method using deuterium-labeled DEHT (DOTP-d4) as internal standard for the simultaneous determination of 11 phthalates and DEHT in PVC. The method, designed as a higher-order reference method, demonstrated repeatability ≤2.17%, reproducibility ≤2.16%, and relative expanded uncertainty ≤5.6% across all 12 target plasticizers at the regulatory threshold of approximately 0.1% (w/w) in PVC [1]. This level of metrological quality enables the method to serve as a reference procedure for assessing compliance with the 0.1% phthalate restriction threshold [1]. By comparison, external standard calibration methods (such as those specified in BJS 202101 for food matrices) lack the inherent matrix-effect compensation provided by co-eluting isotope internal standards and typically exhibit wider uncertainty budgets [2].

ID-GC/MS metrological performance
Cross-study comparable
Repeatability ≤2.17%, Reproducibility ≤2.16%, Expanded uncertainty ≤5.6% at ~0.1% w/w in PVC.
Supports higher-order reference method for regulatory compliance testing.
Conditions: GC-MS, PVC matrix, ~0.1% plasticizer level.
Method validation Reference method development PVC product compliance testing

Evidence 3: Multi-Matrix Validated Working Ranges and LOQs—DEHT-d4 Enables Quantification from 0.004 mg/kg (Water) to 4000 mg/kg (Consumer Products)

The Canitz (2016) dissertation validated DEHT-d4-based GC-EI+-MS methods across four distinct matrices, establishing verified working ranges that span over six orders of magnitude. For DEHT (DOTP), verified calibration ranges were: articles of daily use 20–4000 mg/kg, house dust 0.4–80 mg/kg, soil 0.9–600 mg/kg, and water 0.2–20 mg/kg [1]. Corresponding limits of quantification (LOQs) were determined as: consumer products 0.6 mg/kg, house dust 0.016 mg/kg, soil 0.12 mg/kg, and water 0.004 mg/kg [1]. This multi-matrix validation breadth—confirmed by analysis of 78 real consumer articles (37% contained DEHT) and 204 house dust samples (69.6% contained DEHT above LOQ)—has no published equivalent using non-deuterated or phthalate-based internal standards for DEHT/DOTP analysis [1].

Multi-matrix validated ranges
Class-level inference
LOQs: 0.004 mg/kg (water) to 0.6 mg/kg (consumer products). Working ranges span 6 orders of magnitude.
Enables single IS workflow across consumer product, environmental, and migration testing.
Data to verify: no published equivalent using phthalate-based IS for DEHT.
Environmental monitoring Food contact materials Consumer product safety

Evidence 4: Aromatic Ring Deuteration—DOTP-d4 Provides +4 Da Mass Shift with Near-Identical Chromatographic Retention to Native DOTP

DOTP-d4 is specifically deuterated at the 2, 3, 5, and 6 positions of the aromatic terephthalate ring (IUPAC: bis(2-ethylhexyl) 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate), producing a monoisotopic mass of 394.3021 Da compared to 390.2770 Da for unlabeled DOTP [1]. This aromatic ring deuteration strategy is functionally superior to side-chain deuteration because: (a) the deuterium labels are chemically inert under analytical conditions, eliminating H/D back-exchange risk during sample preparation; (b) the +4 Da mass shift provides baseline chromatographic separation from the native analyte in the mass spectrometer while maintaining near-identical retention time, a prerequisite for accurate isotope dilution quantification [2]. In contrast, deuterated phthalate internal standards (e.g., DEHP-d4, also a +4 Da analog) co-elute differently due to the ortho- vs. para-ester configuration, producing divergent matrix effect compensation for terephthalate analytes [3].

Aromatic ring deuteration
Supporting evidence
+4.025 Da mass shift (394.3021 Da vs 390.2770 Da). Chemically inert aromatic C-D bonds; negligible H/D back-exchange.
Robust isotope dilution performance for long-term method deployment.
Review context: co-elution fidelity confirmed via SIM traces.
Isotope dilution quantification GC-MS/MS method development Internal standard selection

Evidence 5: Dual Utility—DOTP-d4 Serves as Both GC-MS Internal Standard and ²H NMR Probe for Polymer Dynamics Studies

Beyond its quantitative mass spectrometry applications, DOTP-d4 provides a unique ²H nuclear magnetic resonance (NMR) signal that is distinct from the proton background of non-deuterated polymer matrices . This dual functionality is not shared by non-deuterated plasticizers (e.g., native DOTP/DEHT, which produce only ¹H signals indistinguishable from the polymer matrix) or by deuterated phthalate internal standards (which, while also deuterated, probe a different plasticizer chemistry irrelevant to terephthalate-polymer interaction studies) [1]. The deuterium atoms on the aromatic ring enable solid-state ²H NMR experiments to probe segmental dynamics, plasticizer mobility, and polymer-plasticizer compatibility—all critical parameters for materials science research on non-phthalate PVC formulations [1].

Dual utility: GC-MS and ²H NMR
Supporting evidence
Aromatic ring deuteration enables ²H solid-state NMR polymer dynamics studies and quantitative ID-GC/MS in the same labeled compound.
Inventory consolidation for orthogonal characterization workflows.
Source review: reported applicability from polymer NMR literature.
Solid-state NMR Polymer-plasticizer interactions Materials characterization

Dioctyl Terephthalate-d4: Validated Application Scenarios for Scientific Procurement and Method Deployment


Scenario 1: Higher-Order Reference Method for PVC Product Regulatory Compliance Testing (0.1% Threshold)

Testing laboratories performing regulatory compliance assessment of PVC products against the 0.1% (1000 mg/kg) phthalate restriction threshold should procure DOTP-d4 as the internal standard for ID-GC/MS. The Min et al. (2023) method, which uses deuterium-labeled DEHT alongside deuterated phthalate internal standards, achieves repeatability ≤2.17%, reproducibility ≤2.16%, and relative expanded uncertainty ≤5.6% at the ~0.1% concentration level—metrological performance qualifying it as a higher-order reference method [1]. This precision tier enables confident pass/fail determinations at the regulatory threshold, which external standard calibration methods (with inherently wider uncertainty) cannot reliably support [1].

Scenario 2: Multi-Matrix Environmental and Consumer Product Monitoring for DOTP/DEHT

Environmental monitoring programs and contract research organizations conducting plasticizer occurrence studies across diverse matrices (consumer articles, indoor dust, soil, and water) should standardize on DOTP-d4 as a single internal standard. The Canitz (2016) method validation, using DEHT-d4, has demonstrated verified working ranges spanning from 0.004 mg/kg (water LOQ) to 4000 mg/kg (consumer product upper limit), with real-sample confirmation in 78 consumer articles and 204 house dust samples [2]. This eliminates the operational burden of maintaining and validating multiple matrix-specific internal standards, which would be necessary if using non-deuterated surrogates or phthalate-based deuterated analogs [2].

Scenario 3: Human Biomonitoring Studies Requiring Structure-Matched Isotope Internal Standards

Epidemiological and toxicological research programs conducting human biomonitoring for DEHT/DOTP exposure—particularly those measuring urinary metabolites of DEHT—must use DOTP-d4 (or its metabolite analog) as an internal standard rather than deuterated phthalates. The Canitz dissertation has explicitly demonstrated that using phthalate-based deuterated internal standards for non-phthalate quantification is the most common and consequential methodological error in the field, producing human exposure estimates that fail to align with total exposure assessments [2]. Procurement of DOTP-d4 ensures structure-matched isotope dilution, which is a prerequisite for generating biomonitoring data suitable for inter-study comparison and regulatory risk assessment [2].

Scenario 4: Academic and Industrial Polymer Research on Non-Phthalate Plasticizer Dynamics

Materials science laboratories investigating plasticizer-polymer compatibility, migration kinetics, and segmental dynamics in non-phthalate PVC formulations should procure DOTP-d4 as a dual-purpose reagent. The aromatic ring deuteration provides both a distinct ²H NMR signal for solid-state NMR dynamics experiments (probing plasticizer mobility and polymer-plasticizer interaction) and a quantitative internal standard for GC-MS determination of plasticizer content in the same experimental system . This dual functionality eliminates the need for separate labeled compounds for spectroscopic and chromatographic workflows, reducing procurement complexity and ensuring chemical identity consistency across orthogonal analytical methods .

Application
Selection Property
Validation Focus
PVC regulatory compliance testing
ID-GC/MS metrological performance
Expanded uncertainty ≤5.6% at 0.1% threshold
Multi-matrix environmental monitoring
Validated LOQs across water, dust, soil, and consumer products
Single IS method transfer and matrix-effect control
Human biomonitoring research
Structure-matched terephthalate IS
Inter-study comparability and systematic error reduction
Polymer-plasticizer dynamics studies
Aromatic ring deuteration for ²H NMR
Plasticizer mobility and compatibility endpoint review

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